(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

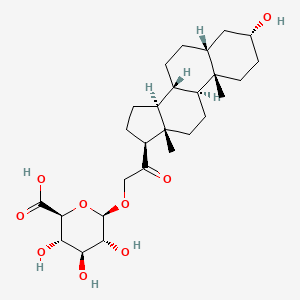

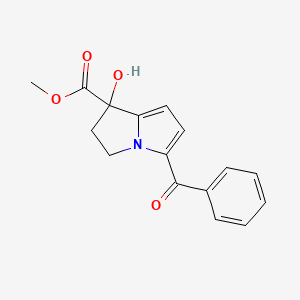

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, also known as S-AMDIQ, is a synthetic compound with a wide range of applications in scientific research. It is a chiral compound, with a single chiral center, and is used in asymmetric synthesis and as a chiral building block for drug synthesis. It has been used in a variety of research applications, including organic synthesis, as a model compound for drug discovery, and as a catalyst for asymmetric synthesis. Its unique properties make it a valuable tool in the field of organic chemistry.

科学的研究の応用

Medicine: Drug Synthesis and Development

This compound is utilized in the synthesis of pharmaceuticals, particularly as an intermediate in the production of complex molecules. Its structure is valuable for creating chiral centers in drugs, which can significantly affect the efficacy and safety of medications. The tert-butyl group in particular is often used in drug design due to its steric bulk, which can protect reactive sites during chemical reactions .

Biotechnology: Protein Studies

In biotechnology, the tert-butyl group’s unique reactivity is exploited for site-selective studies of proteins. It aids in NMR spectroscopy by providing clear signals that help in the structural elucidation of proteins. This is crucial for understanding protein function and for the design of biologically active compounds .

Materials Science: Polymer and Resin Development

The tert-butyl group is integral in the development of polymers and resins. It can impart desirable properties such as increased stability and resistance to degradation. This compound’s derivatives may be used to modify the surface properties of materials, enhancing their application in various industries .

Environmental Science: Bioremediation

Derivatives of this compound are being researched for their potential use in environmental bioremediation. For example, tert-butyl esters are studied for their role in the breakdown of environmental pollutants through microbial action. This research is pivotal for developing sustainable methods to mitigate pollution .

Chemistry: Catalysis and Reaction Mechanisms

In synthetic chemistry, the tert-butyl group is known for its influence on reaction mechanisms and catalysis. It can stabilize transition states and carbanions, making it a valuable moiety in the development of new synthetic methodologies. This compound’s derivatives are used to study reaction kinetics and mechanisms .

Pharmacology: Drug Delivery Systems

In pharmacology, the tert-butyl group’s derivatives are explored for their use in drug delivery systems. They can be used to modify the solubility and delivery rate of drugs, enhancing their therapeutic index. Research in this area focuses on optimizing drug formulations for maximum efficacy with minimal side effects .

特性

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYBOYJWGVDLPU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)](/img/no-structure.png)

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)